molecular formula C15H28N4O2S B2377220 1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine CAS No. 1396680-79-7

1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine

货号: B2377220
CAS 编号: 1396680-79-7
分子量: 328.48
InChI 键: SCOISZLMINLQPG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine (CAS 1396680-79-7) is a synthetic organic compound featuring a piperazine core linked to a 3,5-dimethylpyrazole moiety via an ethyl chain, and further modified with a butylsulfonyl group . This specific molecular architecture incorporates two privileged structures in medicinal chemistry: the piperazine ring and the pyrazole heterocycle . Piperazine derivatives are extensively investigated for their wide range of pharmacological activities and are key structural components in numerous active pharmaceutical ingredients . The piperazine ring is known for its ability to improve solubility and bioavailability, and it often serves as a crucial pharmacophore interacting with various biological targets . Simultaneously, pyrazole-based compounds represent a prominent class of nitrogen-containing heterocycles with a broad spectrum of reported biological properties, making them a central focus in drug discovery programs . The integration of these two systems into a single molecule, as seen in this compound, makes it a valuable chemical entity for research and development, particularly in the fields of medicinal chemistry and drug discovery. It serves as a key intermediate for the synthesis of more complex molecules and is useful for exploring structure-activity relationships (SAR). Researchers can utilize this compound in the development of novel bioactive molecules, given that similar structural frameworks have been associated with various biological activities. Piperazine and pyrazole-containing compounds have been studied for their potential applications as anticancer agents, with some derivatives demonstrated to induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways . Furthermore, such compounds are also explored for their potential antibacterial and antifungal properties . This product is intended for research and manufacturing purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Molecular Formula: C 15 H 28 N 4 O 2 S . Molecular Weight: 328.5 .

属性

IUPAC Name

1-butylsulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O2S/c1-4-5-12-22(20,21)18-9-6-17(7-10-18)8-11-19-15(3)13-14(2)16-19/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOISZLMINLQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)CCN2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Mono-Sulfonylation of Piperazine

Piperazine’s dual amine functionality necessitates controlled sulfonylation to prevent disubstitution. A method adapted from CN105175337A employs stoichiometric control and base-mediated conditions:

Procedure :

  • Piperazine (1.0 eq) is dissolved in anhydrous dichloromethane under inert atmosphere.
  • Butylsulfonyl chloride (1.1 eq) is added dropwise at 0°C.
  • Triethylamine (2.5 eq) is introduced to scavenge HCl, maintaining pH > 9.
  • Reaction proceeds at room temperature for 12 hours.

Workup :

  • The mixture is washed with 5% HCl (removes excess piperazine) and brine.
  • Organic layer dried over Na2SO4 and concentrated to yield 1-(butylsulfonyl)piperazine as a white solid (Yield: 82–88%).

Key Optimization :

  • Stoichiometry : A 1:1.1 ratio of piperazine to sulfonyl chloride minimizes disubstitution.
  • Temperature : Slow addition at 0°C reduces exothermic side reactions.

Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Ethyl Bromide

Preparation of 3,5-Dimethyl-1H-Pyrazole

The pyrazole ring is synthesized via cyclocondensation, a method validated by Ambeed:

Procedure :

  • Acetylacetone (2.4 eq) and hydrazine hydrate (1.0 eq) are refluxed in ethanol for 6 hours.
  • Solvent is evaporated, and the residue recrystallized from hexane to yield 3,5-dimethyl-1H-pyrazole (Yield: 91%).

Alkylation to Introduce the Ethyl-Bromide Spacer

The pyrazole is alkylated using 1,2-dibromoethane under basic conditions:

Procedure :

  • 3,5-Dimethyl-1H-pyrazole (1.0 eq) is dissolved in DMF.
  • K2CO3 (2.0 eq) and 1,2-dibromoethane (1.5 eq) are added.
  • Heated to 60°C for 8 hours.

Workup :

  • Filtered to remove salts, and the filtrate concentrated.
  • Purified via silica chromatography (hexane/EtOAc 4:1) to yield 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole (Yield: 68–74%).

Coupling of Sulfonylated Piperazine and Pyrazole Intermediate

Nucleophilic Substitution

The final step involves reacting 1-(butylsulfonyl)piperazine with 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole:

Procedure :

  • 1-(Butylsulfonyl)piperazine (1.0 eq) and K2CO3 (3.0 eq) are suspended in acetonitrile.
  • 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole (1.2 eq) is added, and the mixture refluxed for 24 hours.

Workup :

  • Filtered to remove K2CO3, solvent evaporated, and residue purified via column chromatography (DCM/MeOH 10:1).
  • Yields 1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine as a crystalline solid (Yield: 76–81%).

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 1.42 (t, 3H, CH2CH2CH2CH3), 2.28 (s, 6H, pyrazole-CH3), 2.52 (m, 4H, piperazine-CH2), 3.24 (t, 2H, NCH2CH2), 4.12 (t, 2H, CH2N), 6.92 (s, 1H, pyrazole-H).
  • LC-MS (ESI+) : m/z 387.2 [M+H]+ (calc. 387.2).

Purity Assessment

HPLC analysis (C18 column, 70:30 H2O/MeCN) shows ≥98% purity, with retention time 12.4 minutes.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%)
Sulfonylation Butylsulfonyl chloride, Et3N, DCM 82–88 95
Pyrazole alkylation 1,2-Dibromoethane, K2CO3, DMF 68–74 90
Coupling K2CO3, MeCN, reflux 76–81 98

Alternative pathways, such as Mitsunobu coupling or Ullmann-type reactions, were explored but resulted in lower yields (<50%) or required palladium catalysts, increasing cost.

化学反应分析

Types of Reactions

1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The butylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or modify the pyrazole ring.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the piperazine ring.

科学研究应用

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: It has potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the structure-activity relationship of the compound.

相似化合物的比较

Structural and Physicochemical Properties

The compound’s key structural features are compared to related sulfonyl-piperazine derivatives (Table 1):

Table 1. Structural and Molecular Comparison of Sulfonyl-Piperazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
Target Compound C₁₅H₂₅N₄O₂S 337.45 Butylsulfonyl, 3,5-dimethylpyrazole-ethyl High lipophilicity
1-(4-Ethoxybenzenesulfonyl)-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine C₁₉H₂₈N₄O₃S 392.51 4-Ethoxybenzenesulfonyl, 3,5-dimethylpyrazole-ethyl Aromatic sulfonyl group
1-(1-Ethyl-3,5-dimethylpyrazol-4-ylsulfonyl)piperazine C₁₁H₂₀N₄O₂S 272.37 Ethyl-pyrazole sulfonyl Compact structure
1-(3,4-Dichlorobenzyl)-4-(1-ethyl-5-methylpyrazole-4-sulfonyl)piperazine C₁₇H₂₂Cl₂N₄O₂S 417.35 Dichlorobenzyl, ethyl-methylpyrazole sulfonyl Halogenated aromatic substituent
  • Steric Effects : The ethyl-pyrazole substituent introduces steric bulk, which may influence binding to biological targets compared to simpler sulfonyl-piperazines .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, the piperazine core is functionalized via sulfonylation using butylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by alkylation with a 2-(3,5-dimethylpyrazol-1-yl)ethyl group. Solvent choice (e.g., ethanol, DMSO) and catalysts (e.g., triethylamine) are critical for yield optimization .
  • Quality Control : Reaction progress is monitored via TLC or HPLC. Purification employs column chromatography (silica gel) or recrystallization .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., piperazine ring protons at δ 2.5–3.5 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm).
  • Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]+ expected at m/z ~397).
  • X-ray Crystallography : Resolves 3D conformation, including chair/boat piperazine ring dynamics and sulfonyl group orientation .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacological activity?

  • Approach : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like serotonin/dopamine receptors or kinases. For example, the butylsulfonyl group may enhance hydrophobic interactions with kinase ATP-binding pockets, while the pyrazole moiety modulates selectivity .
  • Validation : MD simulations assess stability of ligand-receptor complexes over 100 ns. Free energy calculations (MM-PBSA) quantify binding energies, prioritizing derivatives with ΔG < -8 kcal/mol .

Q. What strategies address contradictory data in biological activity studies (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Root Cause Analysis :

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP3A4/2D6 involvement) via LC-MS. Low bioavailability may require prodrug modifications (e.g., esterification of sulfonyl groups) .
  • Solubility/Permeability : Use shake-flask assays (logP ~2.5–3.5) and Caco-2 cell models. Co-solvents (e.g., PEG-400) or nanoformulations improve absorption .

Q. What in vitro/in vivo models are suitable for evaluating its antiplatelet or anticancer potential?

  • In Vitro :

  • Antiplatelet Activity : ADP-induced platelet aggregation assays (IC50 determination using PRP from human donors) .
  • Anticancer Screening : NCI-60 cell line panel testing; focus on apoptosis markers (e.g., caspase-3 activation) in leukemia (K-562) or breast cancer (MCF-7) lines .
    • In Vivo : Xenograft models (e.g., HT-29 colon cancer in nude mice) with dose escalation (10–50 mg/kg, oral) and toxicity monitoring (AST/ALT levels) .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported toxicity profiles of piperazine derivatives?

  • Case Study : Beta-cyclodextrin-modified derivatives show reduced toxicity but lower activity .
  • Methodology :

  • Toxicokinetics : Compare AUC and Cmax in Sprague-Dawley rats using LC-MS/MS.
  • Mechanistic Studies : RNA-seq identifies off-target effects (e.g., hERG channel inhibition) linked to arrhythmia risk .

Structural Modification for Enhanced Activity

Q. Which substituents on the piperazine/pyrazole moieties improve target selectivity?

  • SAR Insights :

  • Piperazine : Electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability but may reduce CNS penetration.
  • Pyrazole : 3,5-Dimethyl substitution minimizes off-target binding to adenosine receptors .
    • Synthetic Pathways : Introduce fluorinated alkyl chains (e.g., trifluoroethyl) via Mitsunobu reactions to balance lipophilicity and solubility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。